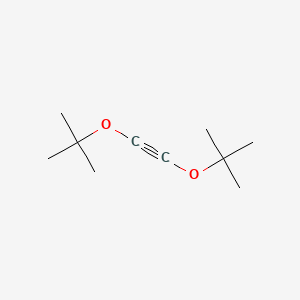

DI-T-Butoxyacetylene

Description

Significance of Alkynyl Ethers in Modern Organic Chemistry

Alkynyl ethers, also known as ynol ethers, are a class of organic compounds characterized by an ether group attached to an alkyne. These electron-rich alkynes are versatile building blocks in organic synthesis, valued for their predictable reactivity and the ability to construct complex molecular architectures. ucl.ac.uk Their utility was historically hindered by challenges in their preparation and isolation. ucl.ac.uk However, modern synthetic methods have made a range of ynol ethers more accessible, leading to their increased application in various C-C bond-forming reactions. ucl.ac.uk

The reactivity of alkynyl ethers is influenced by the polarization of the electron-rich triple bond, which allows for unique transformations. ucl.ac.uk They can participate in a variety of reactions, including cycloadditions, rearrangements, and carbocyclizations, to generate diverse and often complex molecular structures that would be challenging to synthesize through other methods. ucl.ac.ukacs.org For instance, tert-butyl alkynyl ethers can undergo a retro-ene/[2+2] cycloaddition upon mild heating to produce cis-fused cyclobutanones with high diastereoselectivity. acs.org This highlights their role as powerful tools in the synthesis of intricate molecules. ucl.ac.ukacs.org

Historical Context and Early Investigations of Dialkoxyacetylenes

The study of dialkoxyacetylenes has a history marked by the challenge of their inherent instability. Many simpler dialkoxyacetylenes, such as dimethoxyacetylene, are highly labile and prone to polymerization, even at low temperatures. wikipedia.org For example, dimethoxyacetylene polymerizes within seconds at 0 °C. wikipedia.org This instability limited early investigations and applications.

A significant breakthrough in the field was the synthesis of di-t-butoxyacetylene. The introduction of bulky tert-butoxy (B1229062) groups provides substantial steric hindrance that stabilizes the acetylene (B1199291) core, inhibiting the intermolecular reactions that lead to polymerization. thieme-connect.de This relative stability allows this compound to be stored for extended periods and handled under normal laboratory conditions, making it a viable reagent for organic synthesis. thieme-connect.de Early synthetic routes to dialkoxyacetylenes involved methods starting from glyoxal (B1671930) or dioxane derivatives. orgsyn.org The development of a reliable synthesis for this compound from trans-2,3-dichloro-1,4-dioxane (B1587903) was a key advancement, enabling its broader use in the chemical research community. thieme-connect.de

Overview of Current Research Landscape Pertaining to this compound

This compound has emerged as a valuable and unique building block in contemporary organic synthesis. Its stability, in contrast to other dialkoxyacetylenes, allows for its application in a range of chemical transformations. thieme-connect.de A primary area of its use is in the synthesis of oxocarbons and their derivatives. thieme-connect.de It serves as a key precursor to compounds like deltic, squaric, croconic, and rhodizonic acids. thieme-connect.deorgsyn.org

Current research continues to explore the reactivity of this compound. For example, its thermal dimerization leads to the formation of 2,3,4-tri-tert-butoxycyclobutenone, which can then be converted to semisquaric acid. thieme-connect.de It also serves as a ligand precursor in the formation of transition-metal complexes. The reaction of this compound with iron carbonyls, for instance, provides a model system for studying metal-acetylene interactions. Furthermore, its utility extends to polymer science, where it can act as a chain-transfer agent in the synthesis of certain resins.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66478-63-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-methyl-2-[2-[(2-methylpropan-2-yl)oxy]ethynoxy]propane |

InChI |

InChI=1S/C10H18O2/c1-9(2,3)11-7-8-12-10(4,5)6/h1-6H3 |

InChI Key |

PPVDJWLEHWYMCQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC#COC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC#COC(C)(C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Di T Butoxyacetylene

Cycloaddition Reactions Involving Dialkoxyacetylenes

Cycloaddition reactions represent a fundamental class of transformations for alkynes, enabling the construction of cyclic systems. Di-t-butoxyacetylene participates in several types of cycloaddition reactions, with its reactivity being a balance between the electron-rich nature of the alkyne and the steric demands of the tert-butyl groups.

[4+2] Cycloaddition Pathways

The Diels-Alder reaction, a cornerstone of [4+2] cycloadditions, provides a powerful method for the synthesis of six-membered rings. While this compound's steric bulk can hinder its participation in some cycloadditions, it has been shown to react with certain dienes. For instance, its reaction with pyrone and anthracene (B1667546) proceeds, albeit at rates approximately three times slower than sterically unhindered analogs.

A notable application of [4+2] cycloaddition involving a derivative of this compound is the reaction of di-tert-butyl 2-ethoxycyclobutane-1,1-dicarboxylate with ketones or aldehydes. nih.gov This formal [4+2] cycloaddition, catalyzed by tin(IV) chloride, yields diethyl 6-ethoxydihydro-2H-pyran-3,3(4H)-dicarboxylates. nih.gov When trimethylsilyl (B98337) triflate is used as a promoter, a tandem [4+2] cycloaddition and lactonization occurs, affording 3-oxo-2,6-dioxabicyclo[2.2.2]octane-4-carboxylate esters. nih.gov

| Catalyst | Reactants | Product |

| Tin(IV) chloride | Di-tert-butyl 2-ethoxycyclobutane-1,1-dicarboxylate, Ketones/Aldehydes | Diethyl 6-ethoxydihydro-2H-pyran-3,3(4H)-dicarboxylates |

| Trimethylsilyl triflate | Di-tert-butyl 2-ethoxycyclobutane-1,1-dicarboxylate, Ketones/Aldehydes | 3-Oxo-2,6-dioxabicyclo[2.2.2]octane-4-carboxylate esters |

Other Pericyclic Reactions

Beyond [4+2] cycloadditions, this compound can undergo other pericyclic reactions. A significant example is its thermal dimerization, which leads to the formation of 2,3,4-tri-tert-butoxycyclobutenone. thieme-connect.de This product serves as a precursor to semisquaric acid (3-hydroxycyclobut-3-ene-1,2-dione) upon treatment with trifluoroacetic acid. thieme-connect.de

Transition Metal-Mediated Transformations

The interaction of this compound with transition metals opens up a rich area of chemistry, particularly in the synthesis of complex organic molecules and organometallic compounds. thieme-connect.de

Reactions with Dicobalt Octacarbonyl

The reaction of acetylenic compounds with dicobalt octacarbonyl is a well-established method for forming stable alkyne-cobalt complexes. This compound reacts with dicobalt octacarbonyl in a manner typical for alkynes. dss.go.th These reactions are often studied to understand the relative reactivity of various acetylenic compounds. dss.go.th The resulting cobalt complexes can serve as versatile intermediates in further synthetic transformations.

Other Organometallic Catalyzed Processes

This compound is a valuable building block in the synthesis of oxocarbons through its reactions with transition-metal complexes. thieme-connect.de For example, its reaction with nonacarbonyldiiron in benzene (B151609) at room temperature yields the tricarbonyliron complex of tetra-tert-butoxycyclopentadienone. thieme-connect.de This complex can be decomplexed quantitatively using trimethylamine (B31210) N-oxide to give the free cyclopentadienone, a known precursor to the croconate dianion. thieme-connect.de

Furthermore, this compound serves as a ligand precursor in the formation of various transition-metal complexes. For instance, it reacts with iron carbonyls like Fe(CO)₅ to form hexacarbonyl-µ-di-t-butoxyacetylene-di-iron, which provides a model system for studying metal-acetylene interactions.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have also been explored. tert-Butoxyacetylene (B1600530), a related compound, undergoes Sonogashira coupling with aryl iodides to produce aryl-substituted tert-butyl ynol ethers. researchgate.net These intermediates can then generate aryl ketenes, which can be trapped by various nucleophiles. researchgate.net

Electrophilic and Nucleophilic Additions to the Alkyne Moiety

The carbon-carbon triple bond of this compound is susceptible to both electrophilic and nucleophilic attack, although its reactivity is tempered by the steric hindrance of the tert-butoxy (B1229062) groups. thieme-connect.de

The reactivity of a carbon-carbon multiple bond towards electrophilic addition is generally increased by electron-donating groups. dalalinstitute.com The oxygen atoms in this compound act as electron-donating groups, which should, in principle, activate the alkyne towards electrophiles. However, the bulky tert-butoxy groups sterically shield the triple bond, making it less reactive towards electrophiles than might be expected. thieme-connect.de For instance, the hydration of this compound requires more forcing conditions, such as treatment with 6 M sulfuric acid in the presence of mercury(II) sulfate (B86663) at room temperature. thieme-connect.de It is suggested that this reaction may proceed through protonation of an oxygen atom rather than the triple bond, given the sensitivity of the tert-butoxy group to acid. thieme-connect.de

The general mechanism for electrophilic addition to an alkyne involves the initial attack of an electrophile on the electron-rich π-system of the triple bond. libretexts.org This leads to the formation of a cationic intermediate, which is then attacked by a nucleophile. libretexts.org In the case of this compound, the steric bulk around the alkyne would influence the approach of the electrophile and the subsequent nucleophilic attack.

Investigating Rearrangement Reactions of Alkynyl Ether Systems

The reactivity of this compound is characterized by several key rearrangement reactions, primarily driven by its thermal instability and the unique electronic properties of the alkynyl ether moiety. Unlike many simple alkynes, the chemistry of this compound is dominated by pathways that leverage the lability of the tert-butoxy groups.

One of the most significant thermal rearrangements it undergoes is a retro-ene reaction. When heated to temperatures between 70–80 °C, this compound decomposes to form isobutene and tert-butoxyketene. thieme-connect.de This ketene (B1206846) intermediate is highly reactive and readily participates in subsequent reactions. Specifically, it can react with another molecule of this compound in a [2+2] cycloaddition to produce 2,3,4-tri-tert-butoxycyclobutenone. thieme-connect.de This thermal dimerization to the cyclobutenone derivative can proceed quantitatively when conducted in boiling benzene. thieme-connect.dethieme-connect.de This cyclobutenone is a valuable synthetic intermediate, serving as a precursor for the synthesis of squaric acid and semisquaric acid. thieme-connect.de

While this compound itself primarily undergoes the retro-ene pathway, its derivatives showcase other important rearrangement mechanisms. Aryl-substituted tert-butyl ynol ethers, which can be synthesized via Sonogashira coupling of this compound with aryl iodides, participate in a Current time information in Bangalore, IN.chimia.ch-hydride shift. nih.govthieme-connect.com This reaction involves the transfer of a hydride from a tert-butyl group to the alkyne, leading to the extrusion of isobutylene (B52900) and the formation of an aryl ketene intermediate under mild thermal conditions (around 75-80 °C). nih.govthieme-connect.com This transformation allows this compound to function as a ketene surrogate, providing access to a variety of aryl acetic acid derivatives. nih.gov

The broader class of alkynyl ethers exhibits diverse rearrangement behaviors. For instance, allyl alkynyl ethers are known to undergo facile thieme-connect.dethieme-connect.de-sigmatropic rearrangements (Claisen rearrangement) even at low temperatures to form γ,δ-unsaturated carbonyl compounds. acs.orgtminehan.comorganic-chemistry.org Although this specific rearrangement is not characteristic of this compound due to its structure, it highlights the versatile reactivity of the alkynyl ether functional group. acs.orgnih.gov

Table 1: Summary of Key Rearrangement Reactions

| Starting Material | Reaction Type | Conditions | Key Intermediate(s) | Final Product(s) | Reference |

|---|---|---|---|---|---|

| This compound | Retro-ene Reaction & [2+2] Cycloaddition | Heating at 70-80 °C | tert-Butoxyketene | 2,3,4-tri-tert-butoxycyclobutenone, Isobutene | thieme-connect.de |

| Aryl-substituted tert-butyl ynol ether | Current time information in Bangalore, IN.chimia.ch-Hydride Shift | Heating at ~75 °C | Aryl ketene | Aryl acetic acid derivatives (after trapping), Isobutene | nih.govthieme-connect.com |

| Allyl alkynyl ether | thieme-connect.dethieme-connect.de-Sigmatropic Rearrangement (Claisen) | -78 °C to RT | Ketene | γ,δ-Unsaturated esters/amides | acs.orgtminehan.com |

Applications of Di T Butoxyacetylene in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

Di-t-butoxyacetylene is a valuable synthetic intermediate due to the unique reactivity conferred by its electron-rich carbon-carbon triple bond flanked by bulky tert-butoxy (B1229062) groups. Among the family of bis(organooxy)acetylenes, it possesses sufficient stability for practical use in organic synthesis, a characteristic not shared by more labile analogues like dimethoxyacetylene, which polymerizes rapidly at 0 °C. researchgate.net

The principal role of this compound is to serve as a C2 building block for the direct transfer of an enediol unit, which is otherwise difficult to introduce. This reactivity is harnessed in reactions with various reagents, especially transition-metal complexes. A key reaction that showcases its utility as an intermediate is its thermal dimerization in boiling benzene (B151609), which quantitatively produces 2,3,4-tri-tert-butoxycyclobut-3-en-1-one. researchgate.net This cyclobutenone is not merely a product of decomposition but a stable, isolable intermediate that serves as a gateway to further complex molecules.

Generation of Oxocarbons and Related Polycarbonyl Compounds

The most significant application of this compound is in the synthesis of oxocarbons and their derivatives. It provides a direct and efficient entry into this class of compounds, which feature cyclic structures composed solely of carbon and oxygen atoms.

Key synthetic routes starting from this compound include:

Croconic Acid and Croconate Dianion Precursors: Reaction of this compound with nonacarbonyldiiron at room temperature produces a tricarbonyliron complex of tetra-tert-butoxycyclopentadienone. This complex can be decomplexed to the free cyclopentadienone, which is a known precursor to hydrocroconic acid and the croconate dianion.

Direct Synthesis of Squarates: In a transition-metal-mediated approach, the palladium chloride-induced cyclodimerization of this compound leads directly to the formation of di-t-butyl squarate. niscpr.res.in

The following table summarizes the key transformations of this compound into various oxocarbon compounds.

| Target Compound | Key Reagents | Intermediate(s) | Overall Yield |

| Deltic Acid | 1. CHClF, KOH, 18-crown-62. Trifluoroacetic Acid | 2,3-di-tert-butoxycycloprop-2-en-1-one | 35% |

| Squaric Acid | 1. Benzene (reflux)2. N-Bromosuccinimide, Trifluoroacetic Acid | 2,3,4-tri-tert-butoxycyclobut-3-en-1-one | 83% |

| Semisquaric Acid | 1. Benzene (reflux)2. Trifluoroacetic Acid | 2,3,4-tri-tert-butoxycyclobut-3-en-1-one | Quantitative researchgate.net |

| Hydrocroconic Acid | 1. Fe₂(CO)₉2. Trimethylamine (B31210) N-oxide3. Trifluoroacetic Acid | Tetra-tert-butoxycyclopentadienone complex | Not specified |

| Di-t-butyl squarate | PdCl₂(CH₃CN)₂ | Not applicable (direct dimerization) | Not specified niscpr.res.in |

Utilization in the Construction of Complex Molecular Architectures

Beyond the synthesis of fundamental oxocarbons, this compound is employed in the construction of more elaborate molecular frameworks. Its ability to undergo cycloaddition and cyclization reactions makes it a valuable tool for accessing complex cyclic and aromatic systems.

A prime example is the synthesis of hexasubstituted benzenes. While cobalt-promoted trimerization gives a low yield, tetracarbonylnickel serves as an effective catalyst for the cyclotrimerization of this compound, producing hexa-tert-butoxybenzene in 60% yield. This symmetrically substituted aromatic ring can be quantitatively converted to hexahydroxybenzene (B1219233), a versatile building block in its own right. The syntheses of the strained three-, four-, and five-membered rings of deltic, squaric, and croconic acid derivatives, respectively, further underscore its utility in building complex and compact molecular architectures.

Contributions to Material Science Research (e.g., Polymer Precursors)

This compound serves as a crucial precursor to molecules that are foundational in material science research. Although not typically used as a direct monomer for polymerization due to its thermal lability, its synthetic products are key components in advanced materials.

Precursors for Dyes and Optical Materials: The synthesis of squaric acid from this compound provides access to squaraine dyes. nih.gov These dyes are created by the condensation of squaric acid with electron-rich aromatic or heterocyclic compounds. taylorandfrancis.com Squaraines are a significant class of materials with applications in organic electronics and photonics, including as components in organic solar cells, photodetectors, and organic field-effect transistors (OFETs). acs.orgresearchgate.net Their strong and narrow absorption bands in the visible and near-infrared (NIR) regions also make them suitable for use as fluorescent probes and sensitizers. researchgate.netmdpi.com

Precursors for Liquid Crystals and Metal-Organic Frameworks (MOFs): The pathway from this compound to hexa-tert-butoxybenzene and subsequently to hexahydroxybenzene is significant for materials chemistry. Hexahydroxybenzene has been utilized as a starting material for a class of discotic liquid crystals. Furthermore, it serves as a building block for creating two-dimensional metal-organic frameworks (MOFs), which exhibit conductive properties with potential applications in energy storage and electrocatalysis.

Access to Electronically Active Oxocarbons: The family of oxocarbons and their corresponding dianions, made accessible from this compound, are used as photoreceptors and in nonlinear optical applications. researchgate.netniscpr.res.in Recently, oxocarbon dianions have been investigated as promising candidates for high-capacity rechargeable batteries due to their electron transfer capabilities. nih.gov

Theoretical and Computational Chemistry Studies on Di T Butoxyacetylene

Quantum Chemical Characterization of Electronic Structure and Reactivity

There are no specific studies found that detail the quantum chemical characterization of di-tert-butoxyacetylene. Such a study would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's geometric and electronic properties.

A theoretical investigation would likely focus on:

Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles in the ground electronic state. Key parameters of interest would be the C≡C triple bond length and the C-O bond distances, and how they are influenced by the bulky tert-butyl groups.

Electronic Properties: Determination of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These are fundamental to understanding the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Charge Distribution: Analysis of the atomic charges and electrostatic potential map to identify electron-rich and electron-poor regions of the molecule, which would predict sites for nucleophilic or electrophilic attack. The oxygen atoms are expected to be electron-rich, influencing the reactivity of the acetylenic carbons.

While general studies on substituted acetylenes exist, specific data for di-tert-butoxyacetylene is not present in the surveyed literature.

Mechanistic Elucidation of Reactions via Density Functional Theory (DFT) Calculations

Di-tert-butoxyacetylene is noted as a reactant in several chemical transformations, including cycloadditions and reactions with metal complexes. However, publications detailing DFT calculations to elucidate the mechanisms of these specific reactions are not available.

A typical DFT study on a reaction involving di-tert-butoxyacetylene would involve:

Reaction Pathway Mapping: Locating the structures of reactants, transition states, intermediates, and products along a reaction coordinate.

Thermodynamic Analysis: Determining the enthalpy and Gibbs free energy changes for the reaction to predict its spontaneity.

For instance, in a cycloaddition reaction, DFT could be used to model the concerted or stepwise nature of the bond-forming processes and to rationalize the observed regioselectivity and stereoselectivity.

Predicting Stereochemical Outcomes of Transformations

Theoretical chemistry is a powerful tool for predicting the stereochemical outcomes of reactions. This is often achieved by comparing the activation energies of the transition states leading to different stereoisomers. The pathway with the lower energy barrier is predicted to be the major product.

In the context of di-tert-butoxyacetylene, which is achiral, such studies would be relevant for its reactions with chiral reagents or catalysts, or for reactions that generate new stereocenters. By modeling the diastereomeric transition states, computational chemistry could provide insight into the factors controlling stereoselectivity, such as steric hindrance from the bulky tert-butyl groups or electronic interactions. No specific studies applying this methodology to reactions of di-tert-butoxyacetylene were identified.

Thermochemical and Kinetic Analysis of Di-tert-Butoxyacetylene Reactions

No dedicated papers on the thermochemical and kinetic analysis of di-tert-butoxyacetylene reactions using computational methods were found. Such analyses are crucial for a quantitative understanding of reaction dynamics.

A computational study in this area would typically provide data such as:

| Parameter | Description |

| Enthalpy of Formation (ΔHf°) | The standard enthalpy change for the formation of the compound from its elements in their standard states. |

| Gibbs Free Energy of Reaction (ΔG°) | The standard free energy change of a reaction, indicating its spontaneity. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, which is related to the reaction rate. |

| Rate Constants (k) | A quantitative measure of the rate of a reaction, which can be estimated using transition state theory. |

While some studies perform kinetic analysis on reactions involving alkoxyacetylenes, specific calculated thermochemical and kinetic data for di-tert-butoxyacetylene are not reported in the available literature.

Advanced Spectroscopic Characterization in Research of Di T Butoxyacetylene

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy is crucial for monitoring the real-time progress of chemical reactions involving thermally sensitive or transient species like di-t-butoxyacetylene without altering the reaction conditions. These techniques provide invaluable data on reaction kinetics, the formation of intermediates, and the influence of various parameters on the reaction pathway.

Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy: This technique is particularly well-suited for monitoring reactions in solution. nih.gov By using an inline ATR-IR probe, the cycloaddition of azides and alkynes, a reaction type relevant to acetylenic compounds, can be continuously monitored in various environments, including complex biological fluids. nih.gov For reactions involving this compound, such as its thermal decomposition or cycloadditions, ATR-IR can track the disappearance of the characteristic alkyne stretch and the appearance of new vibrational bands corresponding to products. thieme-connect.denih.gov For instance, the thermal retro-ene reaction of this compound, which yields isobutene and tert-butoxyketene, could be monitored by observing the emergence of the highly characteristic ketene (B1206846) stretching frequency around 2100-2150 cm⁻¹. thieme-connect.de

Spectroelectrochemistry (SEC): This method combines electrochemical techniques with spectroscopy (e.g., UV-Vis-NIR, IR, or EPR) to study species generated at an electrode surface. mdpi.comd-nb.info For this compound, SEC could be employed to investigate its redox properties and the stability of any resulting radical ions or other intermediates. mdpi.com By applying a potential and simultaneously recording spectra, one can observe changes in electronic structure or vibrational modes as the molecule is oxidized or reduced, providing insight into its reactivity in electron-transfer processes. d-nb.infonih.gov The combination of cyclic voltammetry with UV-Vis-NIR and EPR spectroscopy is a powerful approach for identifying and characterizing transient paramagnetic species (polarons) and diamagnetic species (bipolarons) that may form. nih.govresearchgate.net

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

While standard ¹H and ¹³C NMR are fundamental for initial characterization, advanced NMR techniques are indispensable for the unambiguous structural elucidation of complex molecules derived from this compound reactions. numberanalytics.com

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing connectivity within complex product structures. numberanalytics.comipb.pt

COSY experiments would reveal proton-proton couplings, helping to piece together fragments of a molecule.

HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H units. ipb.pt

For example, in the characterization of 2,3,4-tri-tert-butoxycyclobutenone, formed from the dimerization of this compound, HMBC would be essential to confirm the connectivity of the tert-butoxy (B1229062) groups to the cyclobutenone core. thieme-connect.de

Advanced NMR Data for this compound:

| Technique | Nucleus | Chemical Shift (δ) ppm | Comment |

|---|---|---|---|

| ¹H NMR | ¹H | ~1.25 (singlet) | Corresponds to the 18 equivalent protons of the two tert-butyl groups. vulcanchem.com |

This table is based on typical values for tert-butyl groups and acetylenic carbons and may vary slightly based on solvent and experimental conditions.

Vibrational Spectroscopy for Mechanistic Insights (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a distinctive C≡C triple bond stretching vibration. vulcanchem.com This peak's position and intensity are sensitive to the molecular environment and substitution. In reactions, monitoring the disappearance of this alkyne peak and the appearance of new peaks (e.g., C=O, C=C) provides direct evidence of the transformation of the acetylene (B1199291) unit. For instance, in its reaction with cobalt carbonyl complexes, the alkyne stretch would be significantly shifted upon coordination to the metal. thieme-connect.de

Raman Spectroscopy: For a symmetrical molecule like this compound, the C≡C stretch is expected to be very strong in the Raman spectrum due to the significant change in polarizability during the vibration, whereas it might be weak or absent in the IR spectrum if the molecule possesses a center of symmetry that negates a change in dipole moment. edinst.com This makes Raman spectroscopy particularly useful for studying the symmetric alkyne bond in the starting material and its fate during reactions like cycloadditions or polymerizations. nih.gov

Key Vibrational Modes for this compound:

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C≡C Stretch | IR / Raman | ~2120 | Characteristic peak for the acetylene functional group. Its disappearance indicates reaction at the triple bond. vulcanchem.com |

| C-H Bending/Stretching | IR / Raman | 1200-1500, 2800-3000 | Vibrations associated with the tert-butyl groups. researchgate.net |

Electronic Spectroscopy for Understanding Reactivity (UV-Vis, EPR, Electrochemistry)

Electronic spectroscopy probes the electronic transitions within a molecule, offering insights into its electronic structure, conjugation, and the presence of unpaired electrons.

UV-Vis Spectroscopy: this compound itself does not possess extensive conjugation and is not expected to have strong absorptions in the visible region. However, its reaction products, especially those involving the formation of conjugated systems or charge-transfer complexes, can be readily studied by UV-Vis spectroscopy. nih.gov When combined with electrochemistry (UV-Vis spectroelectrochemistry), this technique can be used to characterize the electronic absorption spectra of species generated at different potentials, helping to identify intermediates and final products of redox reactions. mdpi.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a highly sensitive technique specifically for detecting and characterizing species with unpaired electrons, such as radicals. scielo.org.mx In the context of this compound chemistry, EPR could be used to investigate potential radical-mediated reaction mechanisms. For example, if a reaction involving this compound is suspected to proceed through a radical intermediate, EPR could provide definitive evidence for its existence. nih.govscielo.org.mx Spectroelectrochemical setups can be directly coupled with EPR, allowing for the in-situ detection of paramagnetic species like radical cations or anions as they are generated electrochemically. nih.gov

Electrochemistry: Cyclic voltammetry (CV) is a primary electrochemical technique used to study the redox behavior of a compound. nih.gov A CV experiment on this compound would reveal its oxidation and reduction potentials, providing information about the stability of its corresponding radical ions and the energy levels of its frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for understanding its reactivity in electron transfer reactions and for designing synthetic transformations that involve oxidative or reductive steps. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Transformations

The development of stereoselective transformations utilizing di-t-butoxyacetylene is a key area of ongoing research. The bulky tert-butyl groups provide significant steric hindrance, which can be exploited to control the stereochemical outcome of reactions. ontosight.ai

One notable transformation is the thermal dimerization of this compound, which quantitatively yields 2,3,4-tri-tert-butoxycyclobut-3-en-1-one. thieme-connect.dethieme-connect.de This cyclobutenone serves as a valuable precursor for the synthesis of squaric acid and semisquaric acid. thieme-connect.dethieme-connect.de Oxidation of the cyclobutenone with N-bromosuccinimide followed by treatment with trifluoroacetic acid affords squaric acid in high yield. thieme-connect.de Alternatively, direct solvolysis of the cyclobutenone with anhydrous trifluoroacetic acid produces semisquaric acid quantitatively. thieme-connect.de

Furthermore, this compound undergoes cycloaddition reactions. For instance, its reaction with fluorochlorocarbene leads to the formation of 2,3-di-tert-butoxycycloprop-2-en-1-one, a direct precursor to deltic acid. thieme-connect.de These cycloaddition reactions, which form new rings, are fundamental in organic synthesis. libretexts.org

Researchers are also exploring the use of chiral catalysts to induce enantioselectivity in reactions involving this compound, aiming to produce single enantiomers of complex molecules. The stereospecific nature of some of its reactions, like the formation of cis-1,2-diisopropoxyethene via catalytic hydrogenation (though this is for the related diisopropoxyacetylene), highlights the potential for controlled stereochemistry. thieme-connect.de

Exploration of New Catalytic Systems for this compound Reactivity

The reactivity of this compound is significantly influenced by the catalytic system employed. mdpi.com While it is less reactive towards electrophiles compared to other dialkoxyacetylenes due to steric protection of the triple bond, specific catalysts can unlock unique transformations. thieme-connect.de

Transition-metal complexes are particularly effective in activating this compound. thieme-connect.de For example, complexes of palladium, cobalt, and nickel are used in the synthesis of oxocarbons. thieme-connect.deacs.org The cyclotrimerization of diisopropoxyacetylene (a related compound) to form hexaisopropoxybenzene is induced by octacarbonyldicobalt, showcasing the power of metal catalysts in this class of compounds. thieme-connect.deuwindsor.ca

Current research focuses on developing more efficient and selective catalytic systems. nih.gov This includes the use of palladium catalysts for annulation strategies to create functionalized N-heterocycles and nickel tetracarbonyl for carbonylative cycloadditions. acs.orgwhiterose.ac.uk The development of novel ligands for these metal catalysts is crucial for enhancing their performance and stability. nih.gov For instance, the use of iron carbonyls (Fe(CO)5) leads to the formation of hexacarbonyl-µ-di-t-butylacetylene-di-iron, which serves as a model for studying metal-acetylene interactions. vulcanchem.com

The exploration extends to non-noble metal catalysts and photocatalytic systems to provide more sustainable and cost-effective synthetic routes. mdpi.com The reactivity of tert-butoxy-aluminium hydride reagents has also been investigated for their catalytic activity. nih.gov

Computational Design of Novel Reactions and Derivatives

Computational chemistry is becoming an indispensable tool for predicting the reactivity of this compound and designing novel reactions and derivatives. acs.org Theoretical studies, such as those using semiempirical methods (AM1, MNDO, and MINDO/3), can provide insights into reaction mechanisms, such as the thermolysis of alkynyl ethers. acs.org

Density Functional Theory (DFT) calculations are employed to understand the electronic structure and predict the outcomes of reactions. science.gov For example, computational studies can help rationalize the isomer ratios in the products of glycerol (B35011) etherification, a reaction that produces compounds with structural similarities to this compound derivatives. science.gov

Researchers are using computational models to:

Predict the feasibility and stereochemical outcome of new cycloaddition reactions.

Design novel catalysts and ligands with enhanced activity and selectivity for this compound transformations.

Investigate the properties of hypothetical functional molecules and materials incorporating the this compound scaffold.

This in-silico approach accelerates the discovery process by prioritizing promising experimental targets and providing a deeper understanding of the underlying chemical principles.

Potential in Advanced Materials and Functional Molecules

The unique structural and electronic properties of this compound make it a promising building block for advanced materials and functional molecules. ontosight.ai Its stability, conferred by the bulky tert-butyl groups, is a significant advantage in the synthesis of complex structures. ontosight.ai

One of the primary applications is in the synthesis of oxocarbons, such as deltic acid, squaric acid, and croconic acid, through reactions with transition-metal complexes. thieme-connect.deacs.org These oxocarbons and their derivatives have interesting electronic and optical properties.

Furthermore, this compound is a precursor to ketenes, which are versatile intermediates in organic synthesis. thieme-connect.de For example, tert-butoxyacetylene (B1600530) (a related compound) can undergo Sonogashira coupling with aryl iodides to form aryl ynol ethers, which then rearrange to generate aryl ketenes. science.govscience.govamazonaws.comnih.gov These ketenes can be trapped with various nucleophiles to produce a wide range of compounds, including aryl acetic acid derivatives, ketones, and allenes, or undergo electrocyclic ring closure to form hydroxynaphthalenes and quinolines. science.govnih.gov This "ketene-surrogate coupling" provides access to diverse molecular libraries for applications like drug discovery. nih.govthieme-connect.comthieme-connect.com

The potential of this compound also extends to polymer science, where its stability allows it to be used as a chain-transfer agent in the synthesis of resins like polyphenylene oxide. vulcanchem.com Researchers are also exploring the incorporation of this compound-derived units into conjugated polymers and other materials for applications in organic electronics.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structural integrity of Di-t-butylacetylene, and how should data interpretation be approached?

- Methodological Answer : Di-t-butylacetylene (C₁₀H₁₈) is best characterized using a combination of ¹H/¹³C NMR and mass spectrometry (MS) . For NMR, the tert-butyl groups (δ ~1.2 ppm for ¹H; δ ~29–35 ppm for ¹³C) and acetylenic protons (if present) should be analyzed, though the alkyne moiety may exhibit weak signals due to symmetry. MS via electron ionization (EI) should show a molecular ion peak at m/z 138 (C₁₀H₁₈⁺) and fragmentation patterns consistent with tert-butyl loss. Cross-referencing with the NIST MS Database (ID 155537) is critical for validation .

Q. What are the key safety protocols for handling Di-t-butylacetylene in laboratory settings?

- Methodological Answer : While specific safety data for Di-t-butylacetylene is limited, general guidelines for acetylene derivatives apply:

- Storage : Under inert atmosphere (argon/nitrogen) at low temperatures (-20°C) to prevent polymerization.

- Handling : Use in a fume hood with flame-resistant gloves (e.g., nitrile) and safety goggles. Avoid contact with oxidizers or strong acids, which may trigger exothermic reactions .

- Spill Management : Absorb with inert materials (silica gel) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of Di-t-butylacetylene in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the alkyne bond. Use the InChI Key (VJKHMZIJJRHRTE-UHFFFAOYSA-M) from PubChem to access molecular descriptors for simulations. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in reactions like [2+2] cycloadditions. Validate predictions with experimental kinetics (e.g., reaction calorimetry) .

Q. How should researchers address contradictions in reported thermodynamic stability data for Di-t-butylacetylene?

- Methodological Answer : Discrepancies may arise from purity issues (e.g., solvent residues) or measurement techniques. A systematic approach includes:

- Replication : Synthesize the compound using documented routes (e.g., dehydrohalogenation of tert-butyl halides) and verify purity via GC-MS.

- Comparative Analysis : Compare differential scanning calorimetry (DSC) data across studies, noting heating rates and sample encapsulation methods.

- Error Analysis : Calculate confidence intervals for reported decomposition temperatures (Td) and assess instrument calibration logs .

Q. What experimental designs are optimal for studying the steric effects of tert-butyl groups in Di-t-butylacetylene during catalytic hydrogenation?

- Methodological Answer : Use kinetic isotope effects (KIE) and deuterium labeling to probe steric hindrance:

- Catalyst Screening : Test palladium (Pd/C) vs. platinum (PtO₂) catalysts under controlled H₂ pressure (1–5 atm).

- Kinetic Profiling : Monitor H₂ uptake via manometry and correlate with steric parameters (e.g., Tolman cone angles).

- Computational Validation : Compare experimental activation energies with DFT-derived transition state models .

Data Presentation Guidelines

-

Tables :

Property Value/Technique Reference Molecular Formula C₁₀H₁₈ NIST MS Reference 155537 InChI Key VJKHMZIJJRHRTE-UHFFFAOYSA-M -

Figures : Include annotated NMR spectra (highlighting tert-butyl peaks) and DFT-optimized molecular structures.

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.